molecular formula C13H8Cl2F2 B1390638 1,4-Dichloro-2-(difluorophenylmethyl)benzene CAS No. 1138445-00-7

1,4-Dichloro-2-(difluorophenylmethyl)benzene

Cat. No.: B1390638
CAS No.: 1138445-00-7
M. Wt: 273.1 g/mol
InChI Key: HBOQAJVHNVMPJM-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-(difluorophenylmethyl)benzene is an organic compound with the molecular formula C13H8Cl2F2. It is a derivative of benzene, characterized by the presence of two chlorine atoms and two fluorine atoms attached to the phenylmethyl group. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-(difluorophenylmethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 2-(difluorophenylmethyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-(difluorophenylmethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dichloro-2-(difluorophenylmethyl)benzene is used in a variety of scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in biochemical studies to investigate the effects of halogenated aromatic compounds on biological systems.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-(difluorophenylmethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzyl chloride
  • 2,4-Difluorobenzyl chloride
  • 1,4-Dichlorobenzene

Uniqueness

1,4-Dichloro-2-(difluorophenylmethyl)benzene is unique due to the presence of both chlorine and fluorine atoms on the phenylmethyl group. This combination of halogens imparts distinct chemical and physical properties, such as increased reactivity and stability, compared to compounds with only chlorine or fluorine substituents .

Properties

IUPAC Name

1,4-dichloro-2-[difluoro(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F2/c14-10-6-7-12(15)11(8-10)13(16,17)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOQAJVHNVMPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401258856
Record name 1,4-Dichloro-2-(difluorophenylmethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138445-00-7
Record name 1,4-Dichloro-2-(difluorophenylmethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138445-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dichloro-2-(difluorophenylmethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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